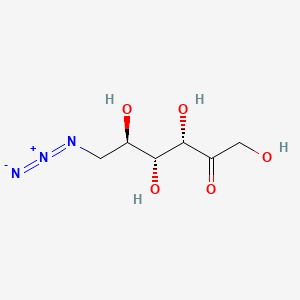

D-Fructose, 6-Azido-6-desoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“D-Fructose, 6-azido-6-deoxy-” is an indispensable compound employed in drug development targeting diverse ailments. It assumes an imperative function in the manufacturing of antiviral and anticancer medications . The molecular formula of this compound is C5H10O5 .

Synthesis Analysis

The synthesis of “D-Fructose, 6-azido-6-deoxy-” has been explored in various studies. For instance, one study demonstrated the use of the metabolic chemical reporter 6-azido-6-deoxy-glucose (6AzGlc) for the investigation of cellular metabolism and the tolerance of biosynthetic enzymes and glycosyltransferases to different sugars . Another study evaluated different strategies for the one-pot synthesis of D-fructose 6-phosphate and its 1-deoxy and 3-deoxy analogs from readily available starting materials .

Molecular Structure Analysis

The molecular structure of “D-Fructose, 6-azido-6-deoxy-” is characterized by the presence of an azido group at the 6th position of the fructose molecule . The IUPAC name of this compound is (3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one .

Chemical Reactions Analysis

“D-Fructose, 6-azido-6-deoxy-” has been used in various chemical reactions. For example, it has been used in metabolic chemical reporters of glycosylation in combination with bioorthogonal reactions .

Physical And Chemical Properties Analysis

“D-Fructose, 6-azido-6-deoxy-” has a molecular weight of 205.17 .

Wissenschaftliche Forschungsanwendungen

Untersuchung des zellulären Stoffwechsels

Der metabolische chemische Reporter 6-Azido-6-desoxy-Glucose (6AzGlc) wurde zur Untersuchung des zellulären Stoffwechsels und der Toleranz von biosynthetischen Enzymen und Glykosyltransferasen gegenüber verschiedenen Zuckern verwendet {svg_1}.

Identifizierung und Visualisierung von Glykokonjugaten

6AzGlc wurde von vielen verschiedenen Forschungslaboren zur Identifizierung und Visualisierung von Glykokonjugaten verwendet {svg_2}.

Studium der Substratpromiscuität der O-GlcNAc-Transferase

Das Enzym O-GlcNAc-Transferase (OGT) ist in Bezug auf seine Donorzucker-Substrate recht promiskuitiv. Die Verwendung von 6AzGlc hat dazu beigetragen, diese Promiskuität zu verstehen {svg_3}.

Entdeckung der intrazellulären Proteinmodifikation durch O-Glucose

6AzGlc hat die Entdeckung der intrazellulären Proteinmodifikation durch O-Glucose katalysiert {svg_4}.

Arzneimittelentwicklung

6-Azido-6-desoxy-D-Fructose ist eine unverzichtbare Verbindung, die in der Arzneimittelentwicklung zur Behandlung verschiedener Krankheiten eingesetzt wird. Sie spielt eine wichtige Rolle bei der Herstellung von antiviralen und krebsbekämpfenden Medikamenten {svg_5}.

Synthese von Flavin-Cyclodextrin-Konjugaten

Ein Click-Chemie-Ansatz, der auf der Reaktion zwischen Alkinylflavinen und Mono(6-Azido-6-desoxy)-β-Cyclodextrin basiert, hat sich als nützliches Werkzeug für die Synthese von Flavin-Cyclodextrin-Konjugaten erwiesen {svg_6}.

Wirkmechanismus

Target of Action

The primary target of D-Fructose, 6-azido-6-deoxy- is the enzyme O-GlcNAc transferase . This enzyme plays a crucial role in the modification of intracellular proteins by attaching N-acetyl-glucosamine and glucose .

Mode of Action

D-Fructose, 6-azido-6-deoxy- interacts with its target, the enzyme O-GlcNAc transferase, by serving as a substrate . The compound is incorporated into mammalian cells, resulting in the robust labeling of a variety of proteins . This pattern of labeling is consistent with O-GlcNAc modifications, suggesting that the enzyme O-GlcNAc transferase is quite promiscuous for its donor sugar substrates .

Biochemical Pathways

The biochemical pathway affected by D-Fructose, 6-azido-6-deoxy- involves the modification of intracellular proteins. The compound is used by the enzyme O-GlcNAc transferase to modify proteins with both N-acetyl-glucosamine and glucose . This raises the possibility that intracellular O-glucose modification may be a widespread modification under certain conditions or in particular tissues .

Pharmacokinetics

It is known that the compound is incorporated into mammalian cells

Result of Action

The action of D-Fructose, 6-azido-6-deoxy- results in the modification of intracellular proteins. Specifically, the compound enables the enzyme O-GlcNAc transferase to modify proteins with both N-acetyl-glucosamine and glucose

Action Environment

It is known that the compound can be incorporated into mammalian cells , suggesting that it may be influenced by the cellular environment

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using D-Fructose 6-azido-6-deoxy in lab experiments is that it is a relatively stable molecule, which makes it easier to work with than other compounds. In addition, it is highly fluorescent, which makes it ideal for use in studies involving protein structure and function. However, there are some limitations to using D-Fructose 6-azido-6-deoxy in lab experiments, such as its reactivity with other molecules, which can lead to the formation of undesired products.

Zukünftige Richtungen

There are a number of potential future directions for the use of D-Fructose 6-azido-6-deoxy in scientific research. For example, it could be used to study the effects of carbohydrates on the body, and it could be used to study the interactions between proteins and small molecules. In addition, it could be used to study the metabolism of carbohydrates, and it could be used to study the structure and function of proteins. Finally, it could be used to study the effects of carbohydrates on the body, and it could be used to study the effects of carbohydrates on the brain.

Synthesemethoden

D-Fructose 6-azido-6-deoxy is synthesized from D-fructose, a naturally occurring sugar found in many fruits and honey. The synthesis involves the addition of an azide group to the 6-position of the D-fructose molecule, which can be achieved through a variety of methods, such as the reaction of D-fructose with sodium azide in an aqueous solution, or the reaction of D-fructose with a suitable organic azide in an organic solvent.

Safety and Hazards

The safety and hazards associated with “D-Fructose, 6-azido-6-deoxy-” are classified under Acute Tox. 4 Oral according to the hazard classifications . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and seeking medical advice/attention if you feel unwell (P312) .

Biochemische Analyse

Biochemical Properties

D-Fructose, 6-azido-6-deoxy- participates in biochemical reactions primarily as a metabolic chemical reporter (MCR). MCRs are modified sugar analogs that are metabolized by endogenous enzymes to label complex glycan structures . D-Fructose, 6-azido-6-deoxy- interacts with glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids. This interaction allows the compound to be incorporated into glycoproteins, facilitating the study of glycosylation events and their biological functions .

Cellular Effects

D-Fructose, 6-azido-6-deoxy- influences various cellular processes by being incorporated into glycoproteins. This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of D-Fructose, 6-azido-6-deoxy- in glycoproteins can alter their recognition by immune cells, impacting immune responses. Additionally, changes in glycosylation patterns can influence protein stability and trafficking, thereby affecting overall cell function .

Molecular Mechanism

At the molecular level, D-Fructose, 6-azido-6-deoxy- exerts its effects through bioorthogonal labeling. This process involves the incorporation of the compound into glycoproteins via glycosyltransferases. Once incorporated, D-Fructose, 6-azido-6-deoxy- can be detected using bioorthogonal chemistry techniques, such as click chemistry, which allows for the visualization and identification of glycoproteins. This labeling provides insights into the molecular mechanisms underlying glycosylation and its role in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Fructose, 6-azido-6-deoxy- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D-Fructose, 6-azido-6-deoxy- remains stable under specific conditions, allowing for prolonged observation of glycosylation events. Degradation of the compound can lead to a decrease in labeling efficiency and potential alterations in cellular processes .

Dosage Effects in Animal Models

The effects of D-Fructose, 6-azido-6-deoxy- vary with different dosages in animal models. At lower doses, the compound effectively labels glycoproteins without causing significant toxicity. At higher doses, D-Fructose, 6-azido-6-deoxy- may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of stress responses. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

D-Fructose, 6-azido-6-deoxy- is involved in metabolic pathways related to glycosylation. The compound is metabolized by glycosyltransferases, which incorporate it into glycoproteins. This incorporation can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, D-Fructose, 6-azido-6-deoxy- can interact with other enzymes and cofactors involved in carbohydrate metabolism, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, D-Fructose, 6-azido-6-deoxy- is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can be incorporated into glycoproteins. The distribution of D-Fructose, 6-azido-6-deoxy- within cells is crucial for its effective labeling and study of glycosylation events .

Subcellular Localization

D-Fructose, 6-azido-6-deoxy- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the accurate labeling of glycoproteins and the study of glycosylation in different cellular contexts .

Eigenschaften

IUPAC Name |

(3S,4R,5R)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCFCMVDOWDQHL-UYFOZJQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.